

The dimeric Vinca alkaloid leurosine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leurosine*

Cat. No.: *B1683062*

[Get Quote](#)

An In-Depth Technical Guide to the Dimeric Vinca Alkaloid **Leurosine** For Researchers, Scientists, and Drug Development Professionals

Abstract

Leurosine is a dimeric catharanthus alkaloid naturally occurring in the medicinal plant *Catharanthus roseus*. As a member of the Vinca alkaloid family, which includes the highly successful chemotherapeutic agents vinblastine and vincristine, **leurosine** exhibits significant antineoplastic properties. Its mechanism of action is centered on the disruption of microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of **leurosine**, covering its chemical properties, biosynthesis, mechanism of action, and pharmacological activity. Detailed protocols for its extraction, purification, and key biological assays are provided to support further research and development.

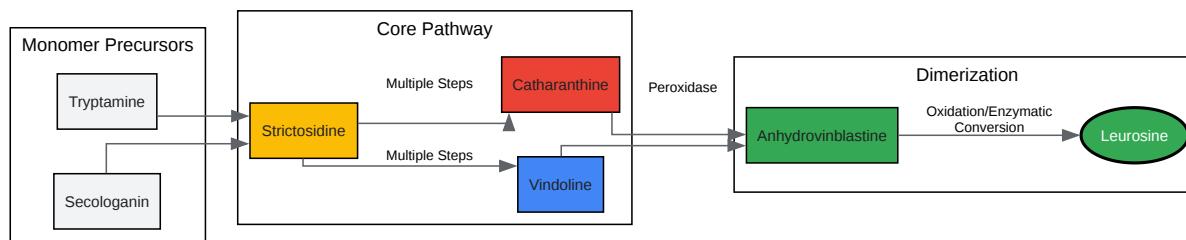
Introduction

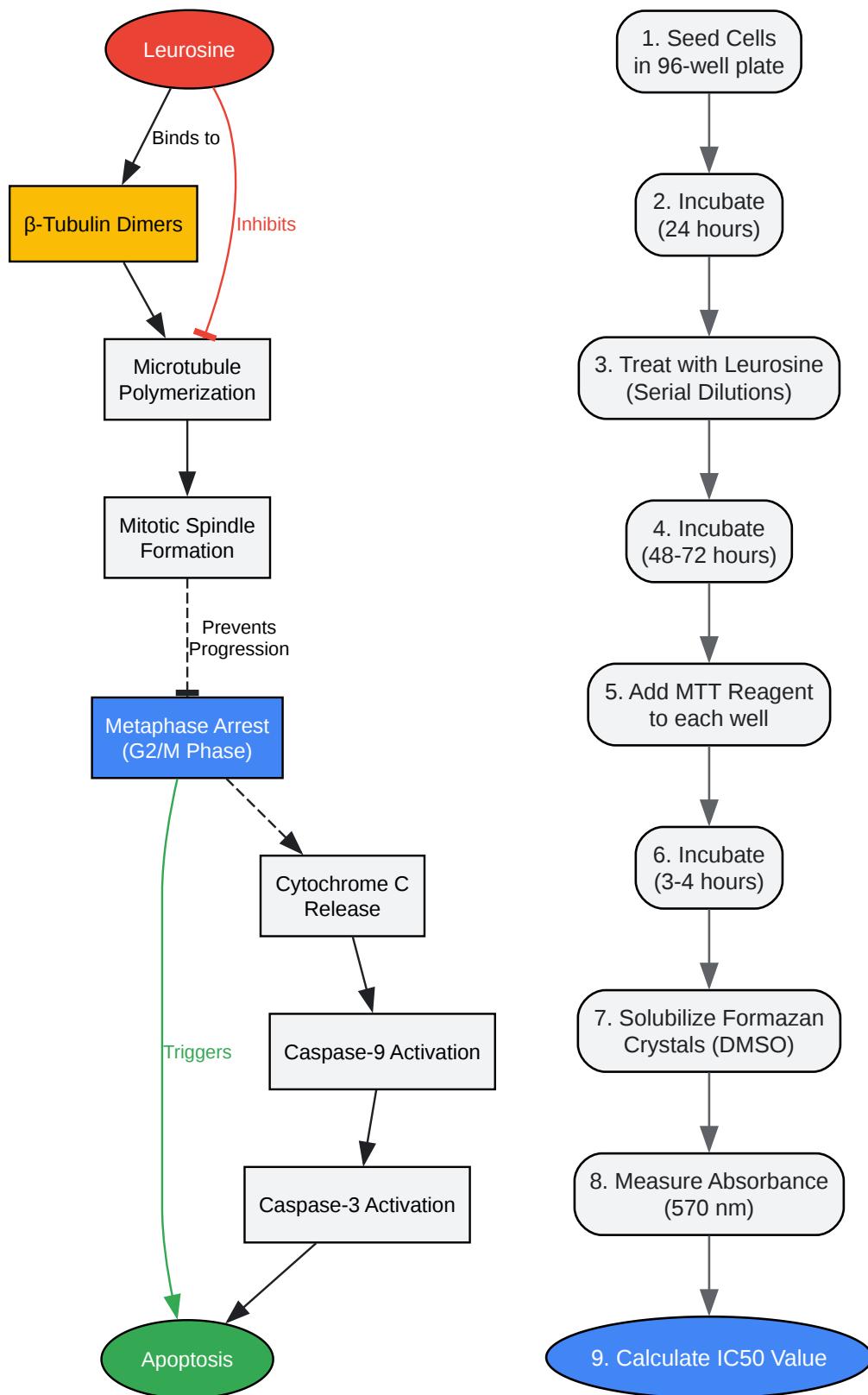
The Vinca alkaloids, derived from the Madagascar periwinkle (*Catharanthus roseus*), represent a cornerstone in the history of cancer chemotherapy. This class of compounds, characterized by a dimeric structure of two indole alkaloids (catharanthine and vindoline), includes clinically vital drugs such as vinblastine and vincristine. **Leurosine** (also known as vinleurosine) is a closely related analogue, often co-isolated with its more famous counterparts. While not as extensively used in the clinic, **leurosine** demonstrates potent cytotoxic and antitumor activities, making it a subject of continued interest for drug development, semi-synthetic derivatization, and mechanistic studies. This document serves as a technical resource, consolidating current

knowledge and providing detailed methodologies for professionals engaged in oncology and natural product research.

Chemical and Physical Properties

Leurosine is a complex dimeric indole-indoline alkaloid. Its structure is isomeric with vinblastine, differing in the arrangement of the catharanthine (or velbanamine) moiety.


Property	Value
Molecular Formula	C ₄₆ H ₅₆ N ₄ O ₉
Molecular Weight	808.97 g/mol
CAS Number	23360-92-1
Appearance	Colorless crystals
Synonyms	Vinleurosine, Leurosin, Vinleurosinum


Biosynthesis

The biosynthesis of **leurosine** is a complex, multi-step process occurring within *C. roseus*, involving enzymes localized in different cell compartments and tissues. The pathway culminates in the coupling of two monomeric indole alkaloids: vindoline and catharanthine.

- Monomer Synthesis: Both vindoline and catharanthine originate from the Terpenoid Indole Alkaloid (TIA) pathway. The process begins with the condensation of tryptamine (from the shikimate pathway) and secologanin (from the methylerythritol phosphate pathway) to form strictosidine, the universal precursor for all TIAs.
- Dimerization: The crucial step is the enzymatic coupling of catharanthine and vindoline. This reaction is catalyzed by a class VI peroxidase, which activates catharanthine to form a reactive intermediate. This intermediate then couples with vindoline to produce an α,β -unsaturated iminium ion.
- Final Steps: The iminium intermediate is subsequently reduced to form anhydrovinblastine. The precise enzymatic steps leading from anhydrovinblastine to **leurosine** in the plant are

not fully elucidated. It has been suggested that **leurosine** can also be formed as an artifact during extraction through the oxidation of anhydrovinblastine.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [The dimeric Vinca alkaloid leurosine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683062#the-dimeric-vinca-alkaloid-leurosine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com